2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine

Physicochemical profiling Drug-likeness Lead optimization

2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine (IEM is a 1,2,4-triazole derivative with a phenyl substituent at the 3-position of the triazole ring and an ethanamine side chain at the 5-position, having molecular formula C₁₀H₁₂N₄ and a free-base molecular weight of 188.23 g/mol. It is commercially available as both the free base (≥98% purity) and as the dihydrochloride salt (CAS 1220039-90-6, MW 261.15).

Molecular Formula C10H15Cl3N4
Molecular Weight 297.6
CAS No. 61012-39-3
Cat. No. B3029284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine
CAS61012-39-3
Molecular FormulaC10H15Cl3N4
Molecular Weight297.6
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl.Cl
InChIInChI=1S/C10H12N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13,14)
InChIKeyMRBMBUHRHXSVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine (IEM 836 / CAS 61012-39-3) – Compound Class and Sourcing Profile


2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine (IEM 836) is a 1,2,4-triazole derivative with a phenyl substituent at the 3-position of the triazole ring and an ethanamine side chain at the 5-position, having molecular formula C₁₀H₁₂N₄ and a free-base molecular weight of 188.23 g/mol [1]. It is commercially available as both the free base (≥98% purity) and as the dihydrochloride salt (CAS 1220039-90-6, MW 261.15) . The compound is catalogued in the ZINC database (ZINC00000262700), the ChemBridge screening collection (Catalog #4003658), and is listed under the research code IEM 836 [2].

Why In-Class 1,2,4-Triazole Ethanamines Cannot Be Interchanged with IEM 836 – The Phenyl Substitution Gap


The 1,2,4-triazole ethanamine scaffold is not monolithic; the nature and position of aryl substituents on the triazole ring profoundly alter physicochemical properties and, consequently, biological target engagement. The unsubstituted parent compound IEM 760 (2-(1H-1,2,4-triazol-5-yl)ethanamine, MW 112.13, XLogP -0.7) [1] differs from IEM 836 by approximately 1.7 log units in lipophilicity (ΔLogP ≈ 1.67) and 68% in molecular weight, which shifts its drug-likeness profile and potential for passive membrane permeability [2]. Furthermore, the phenyl group introduces π-stacking capability and alters the hydrogen-bonding network of the triazole core, meaning that binding data or activity profiles obtained for simpler triazole ethanamines cannot be extrapolated to IEM 836 [3]. The compound also exists in tautomeric equilibrium between 1H- and 4H-1,2,4-triazole forms, a feature absent in N-methylated analogs and 1,2,3-triazole regioisomers [3].

Quantitative Differentiation Evidence for 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine (IEM 836) vs. Key Comparators


Physicochemical Differentiation: IEM 836 vs. Unsubstituted Parent IEM 760 – Lipophilicity and Molecular Descriptors

IEM 836 (MW 188.23, logP 0.97, tPSA 69 Ų, HBD 2, HBA 2) differs substantially from the unsubstituted 1,2,4-triazole ethanamine parent IEM 760 (MW 112.13, XLogP -0.7, HBD 2, HBA 3) [1][2]. The phenyl substituent increases molecular weight by 68% (ΔMW = +76.1 g/mol) and lipophilicity by approximately 1.67 log units, crossing from a hydrophilic to a moderately lipophilic regime. This shift in logP places IEM 836 within a more favorable range for blood-brain barrier penetration (typically logP 1–3) compared to the hydrophilic IEM 760 [3]. The polar surface area remains moderate (69 Ų), preserving hydrogen-bonding capacity while the added phenyl ring provides aromatic stacking potential absent in the parent [2].

Physicochemical profiling Drug-likeness Lead optimization Triazole scaffold comparison

Tautomeric and Regioisomeric Differentiation: 1,2,4-Triazole vs. 1,2,3-Triazole Regioisomers and N-Methylated Analogs

IEM 836 exists in a tautomeric equilibrium between 1H-1,2,4-triazole and 4H-1,2,4-triazole forms due to the unsubstituted ring nitrogen, a feature absent in N-methylated analogs such as 2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine (CAS 2413878-12-1) [1]. This tautomerism creates two distinct hydrogen-bond donor/acceptor patterns, potentially enabling interaction with different protein binding site geometries compared to fixed N-substituted analogs. Additionally, IEM 836 is a 1,2,4-triazole regioisomer, whereas many commercially prevalent triazole ethanamines are 1,2,3-triazoles (e.g., click-chemistry derived), which have different dipole moments, metabolic stability, and target recognition profiles [2].

Tautomerism Regioisomerism Scaffold hopping Bioisostere comparison

Patent-Covered TAAR1 Modulator Scaffold: Structural Eligibility vs. Unsubstituted or Non-Aryl Analogs

Patent WO2023033681A1 specifically claims substituted 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethanamines as modulators of trace amine-associated receptor 1 (TAAR1) for the treatment of cardiovascular, metabolic, neurological, and psychiatric disorders [1]. The 5-aryl substitution (exemplified by the 3-phenyl group in IEM 836) is a structural requirement for TAAR1 activity within this chemotype; the unsubstituted parent IEM 760 and non-aryl analogs fall outside the claimed scaffold. In BindingDB, related 2-(5-aryl-1,2,4-triazol-3-yl)ethanamine derivatives have demonstrated TAAR1 agonist activity with EC₅₀ values as low as 4.0 nM [2].

TAAR1 GPCR modulation Neuropsychiatric drug discovery Patent landscape

Form Diversity: Free Base vs. Dihydrochloride Salt – Solubility and LogP Differentiation for Assay Compatibility

IEM 836 is commercially available in two distinct forms: the free base (MW 188.23, LogP ~0.97, ≥98% purity) [1] and the dihydrochloride salt (CAS 61012-39-3, MW 261.15, LogP 3.28 in the salt form) . The dihydrochloride salt exhibits a substantially higher computed LogP (3.28) compared to the free base, reflecting altered ionization and partitioning behavior that can be exploited for different assay conditions. The free base is suitable for organic-phase reactions and anhydrous screens, while the dihydrochloride salt offers enhanced aqueous solubility for biochemical assays conducted in physiological buffers .

Salt form selection Aqueous solubility Bioassay compatibility Formulation

Screening Library Provenance: ChemBridge and ZINC Database Inclusion Confirming Drug-Like Chemical Space Positioning

IEM 836 is catalogued in the ChemBridge Corporation screening library (Product #4003658) [1] and the ZINC database (ZINC00000262700) [2], confirming its selection as a drug-like small molecule suitable for high-throughput screening (HTS). The ZINC entry assigns the compound to the 'ACAA' tranche (MW 188, logP ~1, fraction sp³ = 0.20), placing it in a drug-like chemical space distinct from both fragment-like molecules (MW < 150) and larger lead-like compounds (MW > 350) [2]. In contrast, the unsubstituted IEM 760 (MW 112, XLogP -0.7) falls into fragment-like space, making it less suitable for target-based HTS campaigns expecting lead-like physicochemical profiles [3].

High-throughput screening Chemical library Drug-like space Virtual screening

Recommended Application Scenarios for 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine (IEM 836 / CAS 61012-39-3) Based on Quantitative Evidence


TAAR1-Focused Medicinal Chemistry and GPCR Drug Discovery

IEM 836 provides the core 5-aryl-1,2,4-triazole ethanamine scaffold covered by patent WO2023033681A1 for TAAR1 modulation [1]. Its phenyl substituent and tautomeric NH group satisfy the structural requirements for TAAR1 engagement that are absent in unsubstituted analogs (IEM 760) and 1,2,3-triazole regioisomers. Procurement of IEM 836 as a starting scaffold enables SAR exploration around the aryl group and ethanamine side chain within a patent-relevant chemical space, with the free base form (≥98% purity) suitable for parallel synthesis and the dihydrochloride salt suitable for in vitro pharmacological profiling [2].

High-Throughput Screening (HTS) Campaigns Requiring Lead-Like Physicochemical Profiles

IEM 836 (MW 188, logP ~1, tPSA 69 Ų) occupies lead-like chemical space as confirmed by its inclusion in the ChemBridge screening collection (Product #4003658) and the ZINC ACAA tranche [3][4]. Unlike the fragment-like IEM 760 (MW 112, logP -0.7), IEM 836 provides sufficient molecular complexity for target-based HTS against GPCRs, kinases, and other protein targets. The compound's moderate lipophilicity (logP ~1) balances membrane permeability with aqueous solubility, making it compatible with both cell-based and biochemical assay formats at typical screening concentrations (1–30 µM) [4].

Scaffold-Hopping and Bioisostere Replacement Studies Comparing 1,2,4-Triazole vs. 1,2,3-Triazole Cores

The 1,2,4-triazole ring of IEM 836 provides a distinct hydrogen-bonding pattern (free NH tautomerism) and electronic distribution compared to 1,2,3-triazole click-chemistry products [1]. Researchers conducting systematic scaffold-hopping studies to compare target affinity, selectivity, or metabolic stability across triazole regioisomers should procure IEM 836 as the 1,2,4-triazole representative with phenyl substitution, rather than relying on simpler 1,2,4-triazole analogs that lack the aryl group and thus confound the regioisomeric comparison [5].

Formulation and Salt Screening for Preclinical Candidate Optimization

The commercial availability of IEM 836 in both free base (LogP 0.97) and dihydrochloride salt (LogP 3.28) forms, each at ≥98% purity, enables direct head-to-head comparison of solubility, dissolution rate, and bioavailability parameters without in-house salt preparation [2]. This dual-form availability is particularly valuable for preclinical programs that need to evaluate both the intrinsic permeability of the free base (e.g., in PAMPA or Caco-2 assays) and the aqueous solubility advantage of the hydrochloride salt for oral or parenteral formulation development .

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